N-Ethyl Fingolimod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl Fingolimod is a derivative of Fingolimod, a well-known immunomodulating medication primarily used for the treatment of multiple sclerosis. Fingolimod, sold under the brand name Gilenya, is a sphingosine-1-phosphate receptor modulator that sequesters lymphocytes in lymph nodes, preventing them from contributing to an autoimmune reaction . This compound retains the core structure of Fingolimod but with an ethyl group substitution, potentially altering its pharmacological properties and applications.
Mechanism of Action
Target of Action
N-Ethyl Fingolimod primarily targets sphingosine-1-phosphate receptors (S1PRs) . These receptors play a crucial role in the circulation of lymphocytes, a type of white blood cell that is part of the immune system .
Mode of Action
This compound, as an active metabolite, modulates S1PRs, leading to a variety of pharmacological effects . It was initially recognized for its ability to significantly reduce the number of T-cells in circulation and the central nervous system (CNS), thereby suppressing inflammation . This modulation of S1PRs by this compound effectively decreases neuronal autophagy through the mTOR/p70S6K pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), and reduces lysophosphatidic acid (LPA) plasma levels . It also activates protein phosphatase 2A (PP2A) . Furthermore, it induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, and enhances BDNF expression .
Pharmacokinetics
This compound is efficiently absorbed, with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . It has a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . The long half-life of this compound, together with its slow absorption, means that it has a flat concentration profile over time with once-daily dosing .
Result of Action
The modulation of the S1P signaling pathway by this compound results in overall improved functional recovery in different disease conditions . It has been associated with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .
Biochemical Analysis
Biochemical Properties
N-Ethyl Fingolimod interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit interactions between the N-lobe of cardiac troponin C (NcTnC) and the switch region of cardiac troponin I (cTnISP), which are crucial for cardiac muscle contraction . This inhibition is achieved via electrostatic repulsion between the positively charged tail of this compound and positively charged residues in cTnISP .
Cellular Effects
This compound exerts its neuroprotective effects by targeting multiple cellular and molecular processes, such as apoptosis, oxidative stress, neuroinflammation, and autophagy . By modulating Sphingosine-1-Phosphate Receptor activity, a key regulator of immune cell trafficking and neuronal function, it also affects synaptic activity and strengthens memory formation .
Molecular Mechanism
The molecular mechanism of this compound involves its active metabolite, Fingolimod-phosphate, acting on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects . It has been shown to induce TCF-1 upregulation, which downregulates the pathogenic cytokines IFN-γ and GZMB by binding to their promoter/enhancer regions and mediating epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have significant effects over time. For instance, in a study on experimental post status epilepticus (SE) TLE mouse models, transient this compound treatment during epileptogenesis showed a substantial reduction of chronic seizure activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in an animal model of genetic absence epilepsy, this compound (1 mg/kg) showed transient antiepileptic effects and longer-lasting anti-cognition decline .
Metabolic Pathways
This compound is involved in the sphingolipid signaling pathway. It exerts inhibitory effects on sphingolipid pathway enzymes, reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .
Transport and Distribution
This compound affects the distribution of lymphocytes. It has been shown to interrupt lymphocyte circulation in both humans and mice, leading to an increase in lymph nodes and a decrease in non-lymphoid tissue .
Subcellular Localization
Given its role in modulating Sphingosine-1-Phosphate Receptor activity, it is likely to be localized in areas where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl Fingolimod can be approached by modifying the synthetic route of Fingolimod. Starting from n-octylbenzene and 3-nitropropionic acid, a sequence of reactions including Friedel-Crafts acylation, reduction, and double Henry reaction, followed by hydrogenation, can be applied
Industrial Production Methods: Industrial production of this compound would likely involve large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using scalable reagents and catalysts, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl Fingolimod undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Alkylation to introduce the ethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides under basic conditions.
Major Products: The major products formed from these reactions include intermediates with modified functional groups, leading to the final this compound compound.
Scientific Research Applications
Chemistry: As a model compound for studying sphingosine-1-phosphate receptor modulators.
Biology: Investigating its effects on lymphocyte sequestration and immune modulation.
Medicine: Potential therapeutic applications in autoimmune diseases and neurodegenerative disorders.
Industry: Development of new immunomodulating drugs with improved efficacy and safety profiles
Comparison with Similar Compounds
Fingolimod: The parent compound, used for multiple sclerosis treatment.
Siponimod: Another sphingosine-1-phosphate receptor modulator with similar immunomodulating properties.
Ozanimod: A newer compound with a similar mechanism of action but different receptor subtype selectivity.
Uniqueness of N-Ethyl Fingolimod: this compound’s unique ethyl substitution may confer distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy, safety, or specific therapeutic applications .
Properties
CAS No. |
1402793-28-5 |
---|---|
Molecular Formula |
C21H37NO2 |
Molecular Weight |
335.53 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-(ethylamino)-2-[2-(4-octylphenyl)ethyl]-1,3-Propanediol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.